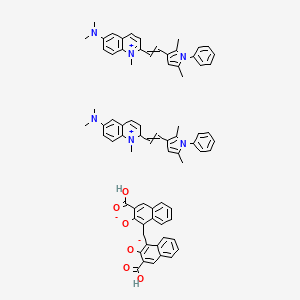![molecular formula C24H28O11 B12433248 [(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B12433248.png)
[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[44002,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate est un composé organique complexe avec une structure unique qui comprend plusieurs groupes hydroxyles et un fragment de phénylprop-2-énoate.
Méthodes De Préparation
La synthèse de [(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate implique plusieurs étapes. La voie de synthèse commence généralement par la préparation de la structure tricyclique principale, suivie de l'introduction des groupes hydroxyles et du fragment de phénylprop-2-énoate. Les conditions de réaction comprennent souvent l'utilisation de groupes protecteurs pour assurer des réactions sélectives à des sites spécifiques. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de réaction pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment:
Oxydation: Les groupes hydroxyles peuvent être oxydés pour former des composés carbonylés.
Réduction: Le fragment de phénylprop-2-énoate peut être réduit pour former l'alcane correspondant.
Substitution: Les groupes hydroxyles peuvent participer à des réactions de substitution pour former des éthers ou des esters.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.
Applications De Recherche Scientifique
[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate a plusieurs applications en recherche scientifique:
Chimie: Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie: Sa structure unique lui permet d'interagir avec diverses molécules biologiques, ce qui le rend utile dans les études biochimiques.
Médecine: Applications thérapeutiques potentielles en raison de ses propriétés bioactives.
Industrie: Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Les groupes hydroxyles et le fragment de phénylprop-2-énoate peuvent former des liaisons hydrogène et d'autres interactions avec les protéines et les enzymes, affectant ainsi leur activité et leur fonction. Les voies impliquées dépendent du contexte biologique spécifique et des molécules cibles.
Mécanisme D'action
The mechanism of action of [(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets. The hydroxyl groups and the phenylprop-2-enoate moiety can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate peut être comparé à d'autres composés similaires, tels que:
- (2S,3R,4S,5R,6R)-2-[3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy-chroman-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 2-Methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one
Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par les groupes fonctionnels spécifiques et l'architecture moléculaire globale, ce qui peut entraîner des différences dans leur réactivité chimique et leur activité biologique.
Propriétés
Formule moléculaire |
C24H28O11 |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/t13?,14?,16?,17?,18?,19?,20?,21?,22?,23?,24-/m1/s1 |
Clé InChI |
SCIGYBYAZUFDLA-SDGYSJJBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C=CC(=O)OC[C@@]23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide](/img/structure/B12433167.png)
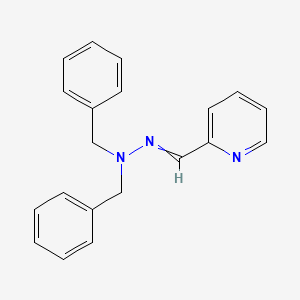

![[(5-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12433174.png)

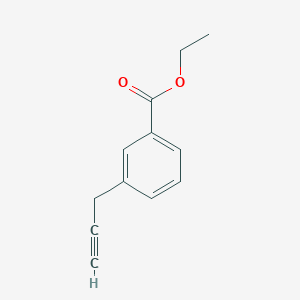
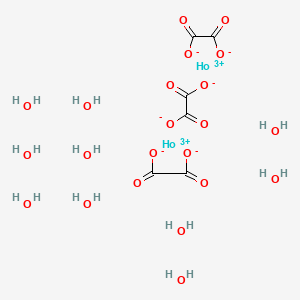
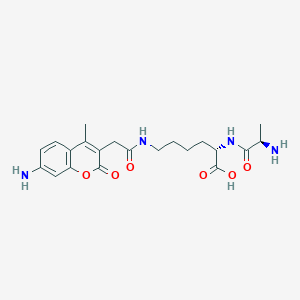
![methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate](/img/structure/B12433193.png)
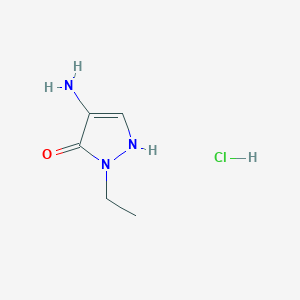
![6-{[(4S,6aR,6bS,8aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy}-5-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12433215.png)
